3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride
Description
3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride is an oxazole derivative characterized by a substituted isoxazole ring. The compound features a methyl group at position 3, an isopropyl group at position 5, and an amine group at position 4, with a hydrochloride counterion enhancing its stability and solubility. Its molecular formula is C₇H₁₂ClN₂O, with a molecular weight of 178.64 g/mol.
Oxazole derivatives are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The hydrochloride salt form improves bioavailability and crystallinity, making it suitable for structural characterization via X-ray crystallography using tools like SHELXL or SIR97 .
Properties
IUPAC Name |
3-methyl-5-propan-2-yl-1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOJUJQSQKZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-(propan-2-yl)-1,2-oxazole with ammonia or an amine source in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of N-substituted oxazole derivatives.
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer properties of various oxazole derivatives, including 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.
Case Study Insights
-
In vitro Antiproliferative Activity :
- A study demonstrated that derivatives of oxazole compounds showed notable growth inhibition against human cancer cell lines such as HCT-116 and MCF-7. For instance, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong potential for therapeutic applications in oncology .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways crucial for tumor growth. This is a common characteristic among many oxazole derivatives, suggesting that this compound may share similar mechanisms .
Pharmacological Studies
Research on the pharmacokinetics and pharmacodynamics of this compound is essential for understanding its therapeutic potential.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Preliminary studies suggest that compounds like this compound may exhibit favorable ADME profiles:
| Property | Details |
|---|---|
| Absorption | Good oral bioavailability expected |
| Distribution | Moderate distribution in tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion of metabolites |
Potential in Drug Development
Given its structural characteristics and biological activities, this compound serves as a promising scaffold for drug development:
- Synthesis of Derivatives :
- Combination Therapies :
Mechanism of Action
The mechanism of action of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride with two analogous compounds from the literature:
Key Findings:
Substituent Effects on Lipophilicity :
The target compound’s 3-methyl group increases lipophilicity compared to the simpler 5-isopropyl analog (). This enhances membrane permeability, a critical factor in drug design.
Hydrogen Bonding and Crystal Packing :
The absence of a carboxamide group in the target compound reduces hydrogen-bonding networks compared to the third analog (). Etter’s graph-set analysis () suggests that simpler oxazole derivatives like the target compound form weaker intermolecular interactions, leading to less dense crystal lattices .
Structural Complexity and Refinement Challenges :
The target compound’s crystallographic data can be resolved using SHELXL due to its moderate complexity, whereas the third analog () may require hybrid methods like SIR97 for phase determination .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for optimizing CNS-targeted drugs.
- Synthetic Challenges : The isopropyl and methyl groups may introduce steric hindrance during synthesis, requiring precise reaction conditions.
- Data Gaps : Direct comparative studies on bioactivity or thermodynamic stability are absent in the provided evidence. Further experimental validation is needed.
Biological Activity
3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride, with the CAS number 2126163-08-2, is a heterocyclic compound characterized by an oxazole ring, which is substituted at the 3-position with a methyl group and at the 5-position with an isopropyl group. The presence of an amine group at the 4-position and its hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications .
- Molecular Formula : C₇H₁₃ClN₂O
- Molar Mass : 176.64 g/mol
- Physical State : Solid (hydrochloride salt)
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can bind to active sites or allosteric sites on target proteins, modulating their activity. This mechanism is critical in its applications as an enzyme inhibitor and receptor ligand .
Pharmacological Applications
Research indicates that this compound may have potential applications in:
- Cancer Therapy : Preliminary studies suggest that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this oxazole derivative have shown significant antiproliferative activity against leukemia and breast cancer cell lines .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of oxazole derivatives found that certain compounds demonstrated IC₅₀ values in the micromolar range against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U937 (acute monocytic leukemia). The results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology .
| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine | MCF-7 | 0.65 | Apoptosis induction |
| Similar Oxazole Derivative | U937 | 2.41 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes relevant to cancer metabolism. For instance, it has been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. The most active derivatives exhibited nanomolar inhibition constants, indicating strong potential for therapeutic applications .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization with Ammonia : Reacting 3-methyl-5-(propan-2-yl)-1,2-oxazole with ammonia or amine sources under mild conditions.
- Continuous Flow Reactors : For industrial production to ensure consistency and yield .
Comparison with Related Compounds
Comparative studies with similar compounds highlight the unique properties of this oxazole derivative:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-Methyl-5-(propan-2-yl)-1,2-oxazole | Lacks amine group; different reactivity | Lower cytotoxicity |
| 4-Amino-3-methyl-5-(propan-2-yl)-1,2-oxazole | No hydrochloride salt; affects solubility | Moderate activity |
| 3-Methyl-5-(propan-2-yl)-1,2-oxazol | Free base form; different pharmacokinetics | Variable activity |
Q & A
Basic: How is the molecular structure of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride determined using X-ray crystallography?
Methodological Answer:
The molecular structure is resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) to collect intensity data at low temperature (100 K) to minimize thermal motion .
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by refinement with SHELXL to model atomic positions and displacement parameters .
- Visualization : Generate ORTEP-3 diagrams to represent anisotropic displacement ellipsoids and validate geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
